molecular formula C26H24N2S B15018409 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B15018409
M. Wt: 396.5 g/mol
InChI Key: YFQFJPHPSZJAIT-JXMROGBWSA-N
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Description

4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the sulfanyl and carbonitrile groups. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic or heterocyclic rings.

Scientific Research Applications

4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and molecules with sulfanyl and carbonitrile functional groups. Examples include:

  • 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-quinoline
  • 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-tetrahydroquinoline

Uniqueness

The uniqueness of 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile lies in its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H24N2S

Molecular Weight

396.5 g/mol

IUPAC Name

4-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H24N2S/c1-19-13-15-21(16-14-19)25-22-11-5-6-12-24(22)28-26(23(25)18-27)29-17-7-10-20-8-3-2-4-9-20/h2-4,7-10,13-16H,5-6,11-12,17H2,1H3/b10-7+

InChI Key

YFQFJPHPSZJAIT-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SC/C=C/C4=CC=CC=C4)C#N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC=CC4=CC=CC=C4)C#N

Origin of Product

United States

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